molecular formula C14H18N2O4 B2533226 N'-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide CAS No. 331863-86-6

N'-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide

Cat. No.: B2533226
CAS No.: 331863-86-6
M. Wt: 278.308
InChI Key: GTUIGGIYWJCNDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(4-Methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide is a synthetic ethanediamide derivative featuring a 4-methoxyphenyl substituent and an oxolan-2-ylmethyl group. Ethanediamides (oxalamides) are characterized by a central -(CO)NH-NH(CO)- backbone, which confers rigidity and hydrogen-bonding capacity, making them relevant in medicinal chemistry for targeting enzymes or receptors . The 4-methoxyphenyl moiety may enhance lipophilicity and modulate electronic properties, while the oxolan-2-ylmethyl group (tetrahydrofuran-derived) likely improves solubility due to its ether oxygen.

Properties

IUPAC Name

N'-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-19-11-6-4-10(5-7-11)16-14(18)13(17)15-9-12-3-2-8-20-12/h4-7,12H,2-3,8-9H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUIGGIYWJCNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with an appropriate amine to form the methoxyphenyl intermediate.

    Oxolan-2-ylmethyl Group Introduction: The intermediate is then reacted with oxirane (ethylene oxide) under basic conditions to introduce the oxolan-2-ylmethyl group.

    Ethanediamide Formation: Finally, the product is subjected to amidation with ethanediamine to yield N’-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce an amine or alcohol derivative.

Scientific Research Applications

N’-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N’-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and synthetic approaches of the target compound with analogs from the evidence:

Compound Name / ID Core Structure Substituents Key Functional Groups Synthesis Highlights
N'-(4-Methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide (Target) Ethanediamide 4-Methoxyphenyl, oxolan-2-ylmethyl Amide, methoxy, tetrahydrofuran ether Not explicitly described in evidence
N-(2-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide (Compound 2, ) Ethanediamide 2-Methoxyphenyl, 4-sulfamoylphenyl Amide, methoxy, sulfonamide Oxalyl chloride + amines in dioxane
N-(3-Bromophenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide (4031-0963, ) Ethanediamide 3-Bromophenyl, 4-methoxyphenylmethyl Amide, bromo, methoxy Screening compound; synthesis unspecified
K124: N-{[(1-Boc)indol-3-yl]methyl}-N'-(4-methoxyphenyl)thiourea () Thiourea Indole-Boc, 4-methoxyphenyl Thiourea, methoxy, tert-butyl ester From indole derivatives + thiourea
N-{1-[(2R,4S,5R)-...]Benzamide (Compound 17, ) Nucleoside analog Bis(4-methoxyphenyl)methoxy, oxolan-2-yl Amide, thiophosphate, cyanoethyl Phosphoramidite coupling in CH2Cl2
Key Observations:
  • Core Structure : The target compound and Compounds 2 () and 4031-0963 () share the ethanediamide backbone, enabling hydrogen-bonding interactions. In contrast, K124 () uses a thiourea core, which may alter binding kinetics due to sulfur's polarizability.
  • Substituent Effects: The 4-methoxyphenyl group is common in the target, 4031-0963, and K124, suggesting a role in π-π stacking or metabolic stability.
  • Synthesis : Ethanediamides (e.g., Compound 2, ) are typically synthesized via oxalyl chloride-mediated coupling of amines. The target compound may follow a similar route, whereas phosphoramidite-based methods are employed for nucleoside analogs like Compound 17 ().

Physicochemical and Spectral Comparisons

Melting Points and Solubility:
  • Compound 2 () decomposes at 180°C, indicative of thermal instability common in sulfonamide-containing ethanediamides. The target compound’s oxolan group may lower melting points due to reduced crystallinity.
  • The oxolan ether in the target compound likely improves aqueous solubility compared to the lipophilic 3-bromophenyl group in 4031-0963 ().
Spectroscopic Data:
  • FTIR : Compound 2 () shows νmax at 1679 cm⁻¹ (amide C=O stretch), aligning with the target’s expected amide vibrations.
  • NMR : The 4-methoxyphenyl resonance (δ3.82 ppm for CH3 in Compound 2, ) is a consistent marker. The oxolan-2-ylmethyl group in the target may show signals near δ3.5–4.0 ppm (ether CH2) .

Biological Activity

N'-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide, also known as ChemDiv Compound ID 4191-3753, is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The following mechanisms have been proposed based on current research:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It may bind to receptors, influencing signaling pathways that regulate physiological processes.
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could protect cells from oxidative stress.

Biological Activity and Therapeutic Potential

Research has indicated several areas where this compound shows promise:

  • Anti-inflammatory Effects : Studies have suggested that the compound may reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.
  • Analgesic Properties : There is evidence supporting its analgesic effects, making it a candidate for pain management therapies.
  • Antimicrobial Activity : Preliminary assays demonstrate that the compound may possess antimicrobial properties against various pathogens.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1Demonstrated anti-inflammatory effects in animal models, reducing edema and cytokine levels.
Study 2Showed significant analgesic activity comparable to standard pain relief medications.
Study 3Reported antimicrobial effects against Gram-positive and Gram-negative bacteria in vitro.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.